(S)-2-Amino-N-(2-iodo-benzyl)-propionamide

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Only the unsubstituted (S)-enantiomer undergoes peracetic acid oxidation to form chiral benziodazoles; N-alkyl derivatives are unreactive. The ortho-iodo handle enables radical α-alkylation absent in non-iodinated benzyl analogs. (S)-stereochemistry is critical for asymmetric induction; racemic or (R)-enantiomer yields incorrect diastereomeric outcomes. Procuring the correct stereoisomer directly impacts synthetic yield, purity, and biological/catalytic properties of downstream products.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
Cat. No. B7932791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-iodo-benzyl)-propionamide
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1I)N
InChIInChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
InChIKeyOABGYUMBLNJSQX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for (S)-2-Amino-N-(2-iodo-benzyl)-propionamide (CAS 1353995-10-4) in Chiral Amide Building Block Research


(S)-2-Amino-N-(2-iodo-benzyl)-propionamide (CAS 1353995-10-4) is a chiral, non‑proteinogenic amino acid amide featuring a stereodefined (S)-alanine core linked via an amide bond to a 2-iodobenzyl moiety . As a single‑enantiomer building block, it serves as a key intermediate in the synthesis of hypervalent iodine heterocycles [1] and in radical α‑alkylation methodologies that exploit the 2‑iodobenzyl group as a directing/protecting element [2]. Its procurement is dictated by stereochemical purity and the unique reactivity conferred by the ortho‑iodo substitution pattern.

Functional and Stereochemical Risks of Substituting (S)-2-Amino-N-(2-iodo-benzyl)-propionamide with Closest Analogs


Substitution of (S)-2-amino-N-(2-iodo-benzyl)-propionamide with in‑class analogs (e.g., the N‑methyl, N‑ethyl, or N‑cyclopropyl derivatives, or the corresponding acetamide) is not functionally equivalent . The unsubstituted amide nitrogen in this compound is essential for subsequent N‑functionalization steps, including the peracetic oxidation to benziodazoles where N‑alkyl derivatives are unreactive [1]. Furthermore, the (S)-stereochemistry at the alanine α‑carbon is critical for chiral induction in asymmetric syntheses; the (R)-enantiomer or racemic mixtures will yield different diastereomeric outcomes [2]. Procurement of the correct stereoisomer therefore directly impacts synthetic yield, purity, and the biological or catalytic properties of downstream products.

Quantitative Differentiation of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide vs. Closest Analogs and Enantiomers


Stereochemical Purity and Enantiomeric Excess vs. (R)-Enantiomer and Racemate

The (S)-enantiomer is supplied with a minimum purity of 98% and a defined specific optical rotation ([α]D20 = –12.0° ± 2° in methanol) . In contrast, the (R)-enantiomer (CAS 1602469‑94‑2) is commercially available only at 95% purity with no certified optical rotation data provided, and the racemate is not listed by major vendors . This 3% absolute purity difference, coupled with verified stereochemical integrity, directly reduces the risk of diastereomeric contamination in asymmetric transformations.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Procurement Cost Efficiency vs. N-Alkylated Analogs

The target compound is priced at 10,736 CNY per 500 mg (21.47 CNY/mg) from Fluorochem, which is identical to the N‑ethyl (CAS 1353995‑51‑3) and N‑cyclopropyl (CAS 1353995‑18‑2) analogs [REFS-1, REFS-2, REFS-3]. However, the unsubstituted amide nitrogen in (S)-2-amino-N-(2-iodo-benzyl)-propionamide provides a versatile functional handle for further derivatization, whereas N‑alkyl analogs require deprotection or are limited in subsequent coupling reactions [1]. This confers greater synthetic utility per unit cost.

Procurement Cost Building Block Economics Synthetic Scalability

Reactivity in Hypervalent Iodine Heterocycle Synthesis vs. N-Alkyl Derivatives

Peracetic acid oxidation of 2‑iodobenzamides derived from alanine (such as the target compound) yields N‑functionalized benziodazoles [1]. In contrast, the corresponding N‑methyl, N‑ethyl, and N‑cyclopropyl derivatives do not undergo this oxidative cyclization due to steric and electronic effects on the amide nitrogen [1]. This qualitative difference in reactivity defines the target compound as a uniquely suitable precursor for hypervalent iodine heterocycle construction.

Hypervalent Iodine Benziodazole Synthesis Oxidative Cyclization

Radical 1,5‑Hydrogen Shift Reactivity vs. Non‑Iodinated Analogs

The 2‑iodobenzyl group in N‑(2‑iodobenzyl)‑protected amines (including the target compound) facilitates a 1,5‑hydrogen shift to generate stable α‑amino radicals, which can be trapped by electron‑deficient alkenes to yield α‑alkylated amines [1]. Non‑iodinated benzyl‑protected amines (e.g., benzyl, 4‑methoxybenzyl) do not undergo this radical translocation under comparable conditions [2]. This iodine‑dependent reactivity is a unique mechanistic feature that distinguishes the target compound from its non‑iodinated congeners.

Radical Translocation α‑Amino Radicals C–H Functionalization

Procurement‑Focused Application Scenarios for (S)-2-Amino-N-(2-iodo-benzyl)-propionamide


Asymmetric Synthesis of Hypervalent Iodine Benziodazole Reagents

The compound serves as a precursor for peracetic acid‑mediated oxidative cyclization to form chiral benziodazoles. These hypervalent iodine heterocycles are employed as electrophilic group‑transfer reagents in organic synthesis [1]. Only the unsubstituted (S)-enantiomer undergoes this transformation; N‑alkyl derivatives are unreactive [1].

Radical α‑Alkylation of Amines via 1,5‑Hydrogen Shift

The 2‑iodobenzyl moiety facilitates a radical translocation that generates α‑amino radicals, enabling the α‑alkylation of amines with electron‑deficient alkenes [2]. This method is specific to ortho‑iodobenzyl‑protected amines and does not proceed with non‑iodinated benzyl groups [3].

Chiral Building Block for Peptidomimetic and Medicinal Chemistry

As a single‑enantiomer alanine derivative with a pendent iodoaryl group, the compound is used to introduce both chirality and a heavy‑atom handle for X‑ray crystallography or further cross‑coupling reactions . The (S)-configuration is essential for preserving stereochemical fidelity in target molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-N-(2-iodo-benzyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.